molecular formula C13H17N B13587003 2-(4-Isopropylphenyl)-2-methylpropanenitrile

2-(4-Isopropylphenyl)-2-methylpropanenitrile

Cat. No.: B13587003
M. Wt: 187.28 g/mol
InChI Key: BEEALLSKEPWDPV-UHFFFAOYSA-N
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Description

2-methyl-2-[4-(propan-2-yl)phenyl]propanenitrile is an organic compound with a complex structure It is characterized by the presence of a nitrile group (-CN) attached to a tertiary carbon, which is further bonded to a phenyl ring substituted with an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-2-[4-(propan-2-yl)phenyl]propanenitrile typically involves the reaction of 4-isopropylbenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO). The reaction is carried out under reflux conditions to facilitate the nucleophilic substitution, resulting in the formation of the nitrile compound.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-methyl-2-[4-(propan-2-yl)phenyl]propanenitrile can undergo various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids under specific conditions.

    Reduction: The nitrile group can be reduced to primary amines using reagents such as lithium aluminum hydride (LiAlH4).

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Amides or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

2-methyl-2-[4-(propan-2-yl)phenyl]propanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-methyl-2-[4-(propan-2-yl)phenyl]propanenitrile exerts its effects involves interactions with specific molecular targets. The nitrile group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The phenyl ring’s substituents can also modulate the compound’s electronic properties, affecting its overall behavior in chemical and biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-2-[4-(methyl)phenyl]propanenitrile
  • 2-methyl-2-[4-(ethyl)phenyl]propanenitrile
  • 2-methyl-2-[4-(tert-butyl)phenyl]propanenitrile

Uniqueness

2-methyl-2-[4-(propan-2-yl)phenyl]propanenitrile is unique due to the presence of the isopropyl group on the phenyl ring, which can influence its steric and electronic properties. This structural feature can affect the compound’s reactivity and interactions with other molecules, making it distinct from its analogs.

Properties

Molecular Formula

C13H17N

Molecular Weight

187.28 g/mol

IUPAC Name

2-methyl-2-(4-propan-2-ylphenyl)propanenitrile

InChI

InChI=1S/C13H17N/c1-10(2)11-5-7-12(8-6-11)13(3,4)9-14/h5-8,10H,1-4H3

InChI Key

BEEALLSKEPWDPV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(C)(C)C#N

Origin of Product

United States

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